molecular formula C15H15N5O B10893455 (2Z)-N-(1-methyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

(2Z)-N-(1-methyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10893455
M. Wt: 281.31 g/mol
InChI Key: DSBCLNVHPOWMNU-FPLPWBNLSA-N
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Description

(Z)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that features a benzimidazole and pyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling Reaction: The benzimidazole and pyrazole moieties are then coupled through a propenamide linker using appropriate coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.

    Reduction: Reduction reactions could potentially reduce the double bond in the propenamide linker.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) could be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield saturated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole and pyrazole structures are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: Such compounds are investigated for their potential as therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory activities.

    Biochemistry: They can be used as probes to study biological processes and molecular interactions.

Industry

    Agriculture: Potential use as agrochemicals, including pesticides or herbicides.

    Chemical Industry: Used in the synthesis of other complex molecules or as intermediates in various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE would depend on its specific biological target. Generally, compounds with benzimidazole and pyrazole structures can interact with enzymes, receptors, or DNA, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrazole Derivatives: Compounds like celecoxib, a COX-2 inhibitor used as an anti-inflammatory drug.

Uniqueness

The unique combination of benzimidazole and pyrazole moieties in (Z)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

(Z)-N-(1-methylbenzimidazol-2-yl)-3-(1-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C15H15N5O/c1-19-10-11(9-16-19)7-8-14(21)18-15-17-12-5-3-4-6-13(12)20(15)2/h3-10H,1-2H3,(H,17,18,21)/b8-7-

InChI Key

DSBCLNVHPOWMNU-FPLPWBNLSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C\C(=O)NC2=NC3=CC=CC=C3N2C

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)NC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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